molecular formula C19H16ClN5O2S B2599124 N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 900010-47-1

N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2599124
CAS No.: 900010-47-1
M. Wt: 413.88
InChI Key: IOKVFAXTVMSDSF-UHFFFAOYSA-N
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Description

“N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide” is a compound with the molecular formula C19H16ClN5O2S and a molecular weight of 413.88. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 598.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Anticancer and Antimicrobial Applications

The research on derivatives of the specified compound has shown promising anticancer and antimicrobial activities. For example, compounds incorporating oxazole, pyrazoline, and pyridine moieties have been studied for their anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). One compound exhibited the highest potency among the synthesized compounds, indicating its potential as an anticancer agent. Furthermore, these compounds have demonstrated significant in vitro antibacterial and antifungal activities, suggesting their potential to overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Material Science Applications

In materials science, derivatives of this compound have been explored for their structural and optical properties. Specifically, pyridine derivatives have been prepared and characterized to study their thermal, structural, optical, and diode characteristics. These studies have revealed monoclinic polycrystalline nature through X-ray diffraction (XRD) patterns and identified optical energy gaps, indicating their potential use in electronic and photonic devices (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Catalysis and Chemical Synthesis

Another field of application is in catalysis and synthetic chemistry, where compounds similar in structure have been utilized in coupling reactions. For instance, a specific ligand has shown effectiveness in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This highlights its utility in creating diverse chemical structures with potential applications in drug development and materials science (Chen, Li, Xu, & Ma, 2023).

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c20-13-1-3-14(4-2-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKVFAXTVMSDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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